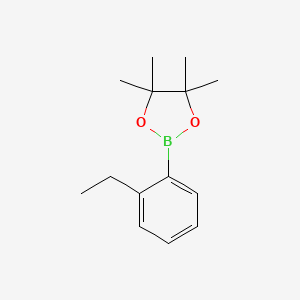
2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from commercially available precursors. For example, a process for the synthesis of 2-ethyl phenyl hydrazine hydrochloride, a key starting material for 7-ethyl tryptophol, has been developed. This process starts from commercially available 2-ethylaniline .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For instance, a diastereo- and enantioselective photoenolization/Mannich (PEM) reaction of ortho-alkyl aromatic ketones with benzosulfonimides was established by utilizing a chiral N, N ′-dioxide/Ni (OTf) 2 complex as the Lewis acid catalyst .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” would depend on its exact molecular structure. For instance, “2-Ethylphenyl acetate” is a colorless to pale yellow liquid with a pungent odor .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
The compound has been used in the synthesis of various derivatives with potential biological activities. For instance, the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, including compounds like 2-mercapto- and 2-piperazino-methyl-phenyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, has been explored. These compounds have been studied for their inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).
Material Science and Chemistry
In material science and chemistry, 2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives have been synthesized for various applications. Notably, novel boron-containing stilbene derivatives have been developed. These compounds have potential uses in new materials for technologies like LCD (Liquid Crystal Display) and could be used in the treatment of neurodegenerative diseases (Das et al., 2015). Additionally, the compound has applications in the synthesis of deeply colored polymers with potential applications in various fields (Welterlich et al., 2012).
Crystallography and Structural Analysis
The crystal structure of derivatives of 2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been a subject of study, providing insights into the structural properties of these compounds. For example, the crystal structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been determined, offering valuable information on its molecular arrangement and potential applications (Seeger & Heller, 1985).
Electronic and Optical Properties
Research into the electronic and optical properties of compounds based on 2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been conducted. For instance, studies have been done on new 4-substituted pyrene derivatives for their potential in H2O2 detection in living cells, demonstrating the versatility of these compounds in biological and chemical sensing applications (Nie et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2/c1-6-11-9-7-8-10-12(11)15-16-13(2,3)14(4,5)17-15/h7-10H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYRLTVCNLGXOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Bromobut-2-en-1-yl)oxy]oxane](/img/structure/B1454961.png)
![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1454962.png)
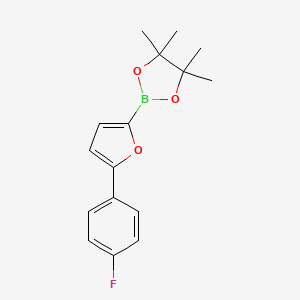
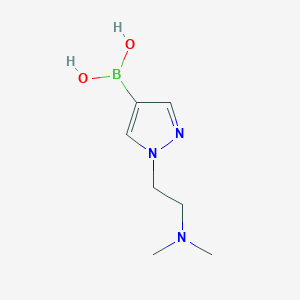
![7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1454967.png)
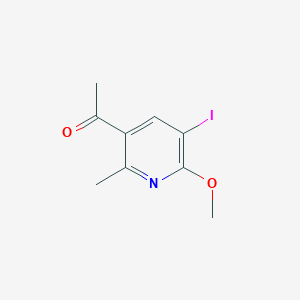
![2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1454972.png)
![2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1454975.png)
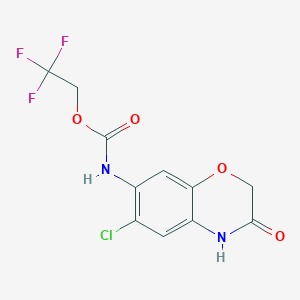
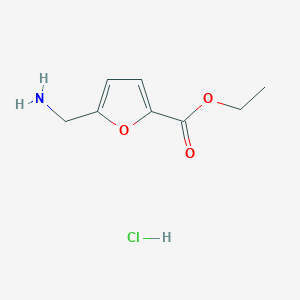
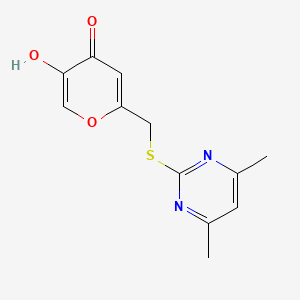
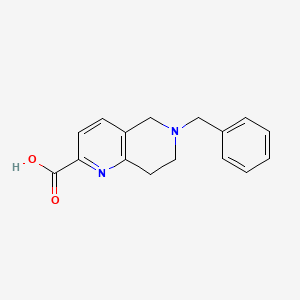
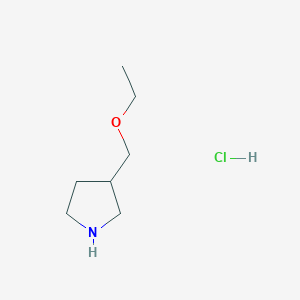
![N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B1454984.png)